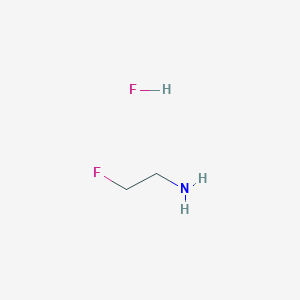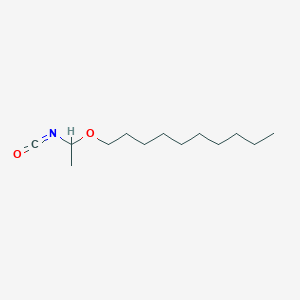
1-(1-Isocyanatoethoxy)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isocyanatoethoxy)decane is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications. The compound’s structure consists of a decane chain with an isocyanatoethoxy group attached, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Isocyanatoethoxy)decane can be synthesized through several methods. One common approach involves the reaction of decanol with phosgene to form the corresponding chloroformate, which is then treated with an amine to produce the isocyanate . Another method includes the reaction of decanol with a diisocyanate, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using automated systems to ensure consistency and purity. The process often includes steps such as distillation and crystallization to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Isocyanatoethoxy)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Applications De Recherche Scientifique
1-(1-Isocyanatoethoxy)decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers
Mécanisme D'action
The mechanism of action of 1-(1-Isocyanatoethoxy)decane involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates. This reactivity is harnessed in various applications, including polymer production and biomolecule modification .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isocyanatoethylbenzene
- 1-Isocyanatoethylcyclohexane
- 1-Isocyanatoethylcyclopropane
Uniqueness
1-(1-Isocyanatoethoxy)decane is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its long decane chain offers flexibility and hydrophobic characteristics, making it suitable for specialized applications in polymer and material science .
Propriétés
Numéro CAS |
63912-81-2 |
|---|---|
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
1-(1-isocyanatoethoxy)decane |
InChI |
InChI=1S/C13H25NO2/c1-3-4-5-6-7-8-9-10-11-16-13(2)14-12-15/h13H,3-11H2,1-2H3 |
Clé InChI |
NZWHYBVLWVFLQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


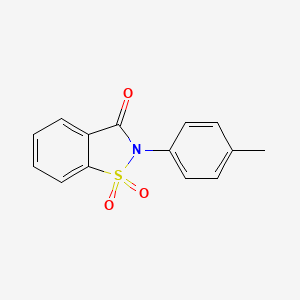
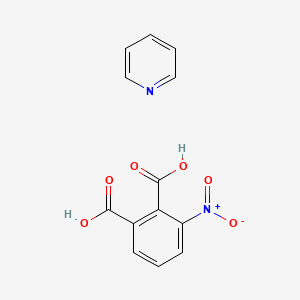

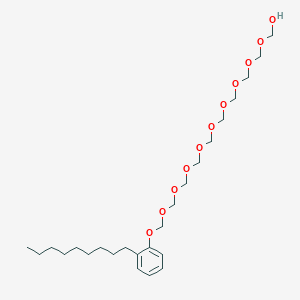
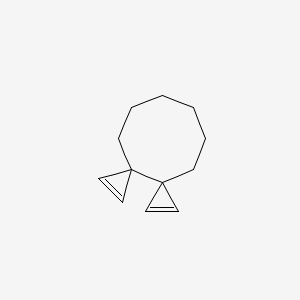
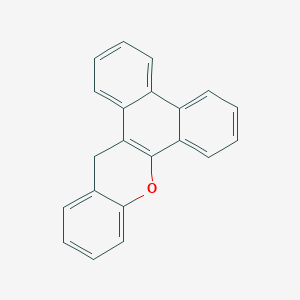
![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)
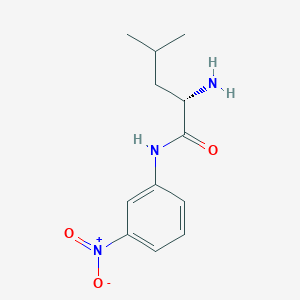

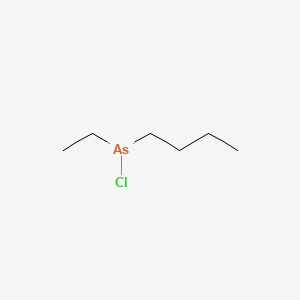
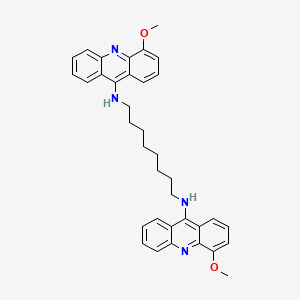
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
